molecular formula C18H11ClF3N5O B2528281 3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-18-6

3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2528281
CAS No.: 888418-18-6
M. Wt: 405.77
InChI Key: NJZKGBBGZQKXDL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the trifluoromethylphenyl group: This can be done using radical trifluoromethylation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its combination of the triazolopyrimidine core with both 4-chlorophenyl and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5O/c19-13-4-6-14(7-5-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZKGBBGZQKXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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